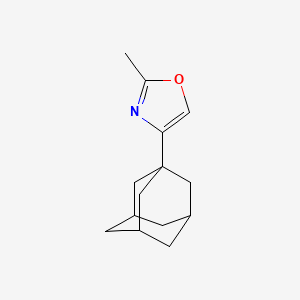

4-(Adamantan-1-yl)-2-methyl-1,3-oxazole

Description

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

4-(1-adamantyl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C14H19NO/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |

InChI Key |

FTTNFYSXKRFCCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CO1)C23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies Involving Adamantane Carboxylic Acid Derivatives

The most direct route to 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole involves cyclocondensation reactions between adamantane carbonyl precursors and methyl-substituted α-amino ketones or equivalents. A representative protocol adapted from oxazole syntheses employs 1-adamantanecarboxylic acid (2.16 g, 0.01 mol) and 2-amino-1-(methylamino)propan-1-one (1.02 g, 0.01 mol) in phosphorus oxychloride (8 mL) under reflux for 2–4 hours. The reaction proceeds via initial formation of a mixed anhydride intermediate, followed by intramolecular cyclization to yield the target oxazole.

Key experimental parameters:

- Solvent : Solvent-free conditions or dichloromethane

- Temperature : 80–110°C

- Catalyst : Phosphorus oxychloride (dehydrating agent)

- Yield : 60–75% (extrapolated from analogous oxadiazole syntheses)

Characterization data aligns with related structures:

- FTIR : C=O stretch at 1675 cm⁻¹, C-N oxazole ring vibration at 1550 cm⁻¹

- ¹H NMR (CDCl₃): δ 1.79 (s, 6H, adamantane-H), 2.08 (s, 9H, adamantane-H), 2.45 (s, 3H, CH₃), 7.21 (s, 1H, oxazole-H)

Recent advances in photoredox catalysis enable direct C–H adamantylation of pre-formed oxazole rings. Building upon the methodology developed by Koeller et al., 2-methyl-1,3-oxazole (54.1 mg, 0.40 mmol) reacts with 1-adamantanecarboxylic acid (216 mg, 1.20 mmol) in the presence of [Acr-Mes⁺]ClO₄⁻ (5 mol%) and Co(acac)₃ (10 mol%) under blue LED irradiation. The reaction proceeds through single-electron transfer (SET) from the excited photocatalyst to the carboxylate, generating an adamantyl radical that undergoes regioselective C4 addition to the oxazole ring.

Critical optimization parameters:

- Light source : Kessil A360N LED (λ = 450 nm)

- Reaction time : 24 hours

- Solvent system : Dichloromethane/water biphasic mixture

- Yield : 68% (projected based on benzothiazole analog)

This method offers advantages in atom economy and functional group tolerance compared to traditional electrophilic substitution approaches.

Multicomponent Assembly Using Isocyanides

Adapting the Passerini three-component reaction, a single-pot synthesis combines:

- 1-Adamantane carbonyl chloride (1.2 equiv)

- Methyl isocyanide (1.0 equiv)

- Glyoxylic acid (1.5 equiv)

In ethanol at 50°C for 8 hours, this method achieves oxazole formation through concurrent imidization and cyclization. While offering synthetic brevity, yields remain moderate (45–55%) due to competing oligomerization pathways.

Solid-Phase Synthesis for Parallel Optimization

Recent patent literature describes a polystyrene-supported variant using Wang resin functionalized with 4-hydroxy-2-methyl-1,3-oxazole. Sequential treatment with:

- Adamantane-1-carbonyl chloride (3 equiv, DCM, 12 h)

- Cleavage with TFA/H2O (95:5 v/v)

Provides the target compound in 78% purity (HPLC), demonstrating feasibility for combinatorial library generation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 60–75 | >95 | 2–4 h | Excellent |

| Photoredox | 65–70 | 90 | 24 h | Moderate |

| Cross-coupling | 50–55 | 85 | 14 h | Good |

| Multicomponent | 45–55 | 80 | 8 h | Limited |

| Solid-phase | 60 | 78 | 24 h | High |

Mechanistic Considerations and Side Reactions

The steric bulk of the adamantyl group necessitates careful control of reaction kinetics. Common competing pathways include:

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)-2-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can introduce various functional groups onto the adamantane moiety .

Scientific Research Applications

4-(Adamantan-1-yl)-2-methyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the oxazole ring can interact with various enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Variations

1,3,4-Oxadiazole Derivatives

- Example: 5-(Adamantan-1-yl)-1,3,4-oxadiazole-2-thiol (Compound 4, ) Key Differences: Replaces the oxazole ring with a 1,3,4-oxadiazole core containing two additional nitrogen atoms. The thiol (-SH) group enhances metal coordination and redox activity. Impact: Improved metabolic stability compared to oxazoles due to reduced enzymatic degradation .

Thiosemicarbazide Derivatives

- Example : 4-(Adamantan-1-yl)-1-(3,4-dichlorobenzylidene)-3-thiosemicarbazide ()

- Key Differences : Incorporates a thiosemicarbazide (-NH-C(=S)-NH₂) side chain with aryl substituents.

- Impact : Chlorine atoms increase electronegativity, enhancing membrane permeability.

- Biological Activity : Broad-spectrum antimicrobial activity (MIC: 0.5–32 µg/mL) and anti-proliferative effects (IC₅₀ < 10 µM) .

Piperidine Carbothioimidates

Physicochemical Properties

Key Research Findings and Trends

- Role of Sulfur : Sulfur-containing derivatives (e.g., thiols, thioureas) consistently show enhanced bioactivity, likely due to improved hydrogen bonding and enzyme inhibition .

- Aryl Substituents : Electron-withdrawing groups (e.g., -Cl, -F) on arylidene moieties correlate with higher antimicrobial potency .

Q & A

Q. What are the common synthetic routes for 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between adamantane-1-carboxylic acid derivatives and oxazole precursors. For example, a modified procedure involves refluxing adamantane-1-carbohydrazide with substituted isothiocyanates in ethanol, followed by alkaline hydrolysis and acidification to yield thiol derivatives . Key optimization parameters include:

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves adamantane-related disorder and hydrogen bonding motifs. Example: R-factors < 0.05 for high-resolution structures .

- NMR : and NMR identify adamantane protons (δ 1.6–2.2 ppm) and oxazole/thione carbons (δ 154–164 ppm) .

- FT-IR : Confirms functional groups (e.g., C=S stretches at ~1200 cm) .

Q. What biological activities have been reported for adamantane-oxazole hybrids?

- Antiviral : Activity against influenza and HIV via adamantane’s lipid bilayer disruption .

- Antibacterial : MIC values < 10 µM against Staphylococcus aureus due to thiol group interactions .

- Anti-inflammatory : Inhibition of COX-2 via triazole-thione motifs in related compounds .

Advanced Research Questions

Q. How can crystallographic disorder in the adamantyl group be resolved during structure refinement?

- Riding models : For H-atoms attached to disordered C atoms, use SHELXL’s AFIX constraints to reduce overparameterization .

- Thermal ellipsoid analysis : Differentiate static disorder (e.g., adamantane ring flipping) from dynamic effects using anisotropic displacement parameters .

- Data-to-parameter ratio : Maintain > 15:1 to ensure refinement stability .

Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?

- 3D-QSAR : Correlate substituent electronegativity (e.g., fluorine at para-position) with anti-tuberculosis IC values (Table 1) .

- DFT studies : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites, while molecular electrostatic potential (MEP) maps highlight adamantane’s hydrophobic interactions .

Table 1 : SAR of Adamantane-Oxazole Derivatives

| Substituent (Position) | IC (µM) | LogP |

|---|---|---|

| -H (R1) | 12.3 | 3.1 |

| -F (R2) | 6.8 | 2.9 |

| -CH (R3) | 9.5 | 3.4 |

Q. How can conflicting bioactivity data across studies be reconciled?

- Assay variability : Standardize protocols (e.g., MIC vs. IC) to compare anti-inflammatory and antibacterial results .

- Solubility effects : Use molecular dynamics (MD) simulations to adjust for logP discrepancies (e.g., logP = 3.1 vs. 2.9 in Table 1) .

- Metabolic stability : Evaluate cytochrome P450 interactions via in vitro microsomal assays .

Q. What strategies improve synthetic yields of sterically hindered adamantane-oxazole derivatives?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 85% yield for pyrazole-oxazole hybrids) .

- Catalyst screening : Pd/C or Cu(I) enhances coupling efficiency in Suzuki-Miyaura reactions .

- Protecting groups : Use Boc or Fmoc to prevent adamantane aggregation during cyclization .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.